2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

Lipophilicity LogP Physicochemical property

2-(Ethylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide (CAS 1342222-21-2) is a synthetic, small-molecule butanamide derivative containing a 2-methylimidazole substituent at the 4-position and an ethylamino group at the 2-position. The compound is classified as a heterocyclic building block (molecular formula C₁₀H₁₈N₄O, MW 210.28 g/mol) and is primarily supplied as a research intermediate with typical purity specifications of 97–98%.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B15312588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCNC(CCN1C=CN=C1C)C(=O)N
InChIInChI=1S/C10H18N4O/c1-3-12-9(10(11)15)4-6-14-7-5-13-8(14)2/h5,7,9,12H,3-4,6H2,1-2H3,(H2,11,15)
InChIKeyUCQGSJAPTIJKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide (CAS 1342222-21-2) Procurement Baseline: Compound Class and Physicochemical Identity


2-(Ethylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide (CAS 1342222-21-2) is a synthetic, small-molecule butanamide derivative containing a 2-methylimidazole substituent at the 4-position and an ethylamino group at the 2-position [1]. The compound is classified as a heterocyclic building block (molecular formula C₁₀H₁₈N₄O, MW 210.28 g/mol) and is primarily supplied as a research intermediate with typical purity specifications of 97–98% . It is not an approved active pharmaceutical ingredient; its procurement value lies in its utility as a chiral or achiral scaffold in medicinal chemistry and chemical biology . Notably, published experimental pharmacological data for this precise compound are extremely sparse, and the present guide therefore focuses on quantifiable physicochemical differentiation relative to its closest commercially available structural analogs.

Why Generic Imidazole-Butanamide Substitution Fails for 2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide (CAS 1342222-21-2)


Imidazole-containing butanamides are not interchangeable because small structural modifications produce measurable differences in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly influence solubility, permeability, and target engagement [1]. The 2-des-methyl analog (CAS 1342222-21-2) exhibits a computed LogP approximately 0.4 log units lower than its 2-methyl analog (CAS 1248131-59-0), translating to a roughly 2.5-fold difference in octanol–water partition . Similarly, elimination of the 2-methyl group on the imidazole ring (as in CAS 1343393-70-3) removes a key hydrophobic contact and alters basicity of the heterocycle . These subtle structural changes can shift a compound across critical pharmacokinetic thresholds (e.g., LogD₇.₄ < 1 vs. > 1) and affect synthetic tractability in downstream reactions. The quantitative evidence below demonstrates that selection of the precise substitution pattern is not trivial and must be guided by measured or computed property differences.

Head-to-Head Quantitative Differentiation: 2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide (CAS 1342222-21-2) vs. Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. 2-Methyl Analog

The target compound (CAS 1342222-21-2) is measurably more hydrophilic than its closest commercially available analog, 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanamide (CAS 1248131-59-0), which bears an additional methyl substituent at the 2-position of the butanamide chain. Computed LogP values (XLogP3) from PubChem show a difference of 0.2 log units, while vendor-supplied LogP data (Chemscene/Leyan) indicate a larger difference of 0.39 log units [1]. This differential directly impacts aqueous solubility and passive membrane permeability, key parameters for fragment-based drug discovery and biochemical assay compatibility.

Lipophilicity LogP Physicochemical property

Molecular Weight and Atom Economy: Lighter Scaffold Advantage

The target compound (MW 210.28 g/mol) is 14 Da lighter than its 2-methyl analog (CAS 1248131-59-0, MW 224.30 g/mol) due to the absence of the alpha-methyl group [1]. In fragment-based drug discovery, the 'rule of three' encourages fragment molecular weight < 300 Da; the target sits deeper inside this optimal window. The lower molecular mass also translates to fewer synthetic steps and reduced waste if the compound serves as a building block in parallel synthesis, as each subsequent reaction scales with the mass of the intermediate.

Molecular weight Atom economy Fragment-based drug discovery

Storage Condition: Cold-Chain Requirement Differentiates Procurement Logistics

The target compound requires sealed, dry storage at 2–8°C according to the supplier's technical datasheet, whereas its 2-methyl analog (CAS 1248131-59-0) is shipped and stored at ambient temperature . This cold-chain requirement reflects increased intrinsic reactivity or hygroscopicity of the 2-des-methyl scaffold, possibly due to the unprotected secondary amine at the alpha-carbon, which is sterically shielded in the 2-methyl analog. Procurement planning must account for refrigerated shipping and storage infrastructure.

Storage stability Cold chain Procurement logistics

Topological Polar Surface Area (TPSA) Consistency Across Analogs

The computed TPSA for the target compound and its 2-methyl analog are identical at 72.9 Ų, indicating that the alpha-methyl substitution does not alter overall hydrogen-bonding surface area [1]. This uniformity means that any observed differences in cellular permeability or solubility between these two compounds are driven primarily by lipophilicity (LogP) rather than by changes in hydrogen-bonding capacity. For procurement decisions, this eliminates TPSA as a differentiating factor and directs attention to LogP and steric parameters.

TPSA Permeability Bioavailability

Optimal Procurement Scenarios for 2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide (CAS 1342222-21-2)


Fragment-Based Lead Discovery Requiring High Aqueous Solubility

When screening fragment libraries by NMR or SPR at concentrations ≥ 200 µM, the lower LogP (0.045 vs. 0.435 for the 2-methyl analog) of the target compound reduces risk of aggregation and non-specific binding, a critical advantage for hit confirmation . Procurement teams supporting fragment screening should prioritize this analog when aqueous solubility is the primary selection criterion.

Synthesis of Chiral Amide Libraries via Reductive Amination

The alpha-unsubstituted ethylamino group in the target compound provides a reactive secondary amine handle for reductive amination or N-acylation, which is sterically less hindered than the tertiary amine center in the 2-methyl analog [1]. This makes the target the preferred building block for diversifying amide libraries where the alpha-carbon must remain unencumbered for subsequent chiral resolution or further functionalization.

Cost-Sensitive Scale-Up Where Intermediate Mass Impacts Economics

For multi-step synthesis campaigns exceeding 100 g scale, the 14 Da lower molecular weight of the target compound compared to the 2-methyl analog directly reduces raw material cost per mole of final product, assuming equivalent step yields [2]. Procurement should evaluate total synthesis cost models that factor in this mass advantage, particularly when the alpha-methyl group is not required in the final target molecule.

Cold-Chain Enabled Research Facilities

Research groups with established cold-storage infrastructure and refrigerated shipping accounts can procure the target compound without additional logistical burden, leveraging its higher intrinsic reactivity for reactions that benefit from the unprotected alpha-amine, such as peptide coupling or imine formation . Facilities lacking cold-chain capability should consider the 2-methyl analog unless the 2-des-methyl configuration is chemically essential.

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